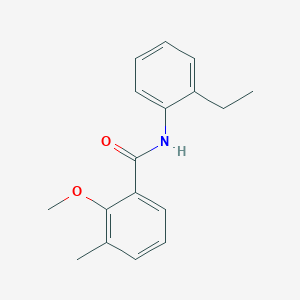![molecular formula C24H24BrN3O3 B244034 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, also known as ABMN-107, is a novel small molecule compound that has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide involves its binding to specific targets in the body, such as ion channels and enzymes. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide binds to tubulin, a protein involved in cell division, leading to the disruption of microtubule formation and subsequent cell death. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), leading to a reduction in the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects in the body, depending on the target it binds to. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide induces apoptosis, inhibits angiogenesis, and disrupts microtubule formation. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activity of PDE4. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide for lab experiments is its specificity for certain targets, which allows for more precise and targeted studies. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has shown promising results in various scientific research applications, making it a potentially useful tool for studying disease mechanisms and developing new therapies. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide. One potential direction is the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide as a therapeutic agent for cancer, inflammation, and neuropathic pain. Another direction is the exploration of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide's potential as a tool for studying disease mechanisms and developing new therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, as well as its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including deprotection and cyclization, to yield the final product.
Applications De Recherche Scientifique
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to alleviate pain by modulating the activity of voltage-gated sodium channels.
Propriétés
Formule moléculaire |
C24H24BrN3O3 |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24BrN3O3/c1-16(29)27-11-13-28(14-12-27)19-9-7-18(8-10-19)26-24(30)21-15-17-5-3-4-6-20(17)22(25)23(21)31-2/h3-10,15H,11-14H2,1-2H3,(H,26,30) |
Clé InChI |
DMNQAUYTNYSETI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)